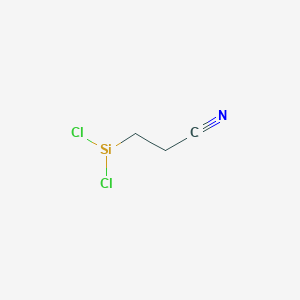![molecular formula C22H34FN3 B229407 1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B229407.png)
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine, also known as 4'-F-PPP, is a synthetic compound belonging to the piperazine family. This chemical has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the field of neuropsychopharmacology.
Mecanismo De Acción
The exact mechanism of action of 4'-F-PPP is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It also has affinity for other receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4'-F-PPP can increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of stress hormones, such as corticosterone, in animal models. These effects may contribute to its anxiolytic and antidepressant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4'-F-PPP in lab experiments is its high selectivity for certain receptors, which allows for more precise studies of their functions. However, its potency and potential for abuse may pose limitations in certain experiments, and caution must be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on 4'-F-PPP. One area of interest is its potential as a treatment for substance use disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its efficacy in treating various neuropsychiatric disorders.
Métodos De Síntesis
The synthesis of 4'-F-PPP involves the reaction of 1-(2-fluorophenyl)piperazine with 1-(4-methylcyclohexyl)piperidin-4-ol in the presence of a catalyst. The resulting product is then purified using various techniques, such as chromatography, to obtain the final product.
Aplicaciones Científicas De Investigación
4'-F-PPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neuropsychiatric disorders. It has been shown to possess anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the development of new drugs for these disorders.
Propiedades
Fórmula molecular |
C22H34FN3 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-4-[1-(4-methylcyclohexyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H34FN3/c1-18-6-8-19(9-7-18)24-12-10-20(11-13-24)25-14-16-26(17-15-25)22-5-3-2-4-21(22)23/h2-5,18-20H,6-17H2,1H3 |
Clave InChI |
ALBSDAAPZPVGJZ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canónico |
CC1CCC(CC1)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)


![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B229397.png)
![1-[1-(4-Ethylbenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B229400.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B229401.png)
amino]propanamide](/img/structure/B229403.png)
![3-[cyclopropylmethyl(propyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B229405.png)
![N-[4-({4-[benzyl(2-phenylethyl)amino]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B229408.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(2-nitrobenzyl)piperidine](/img/structure/B229412.png)
